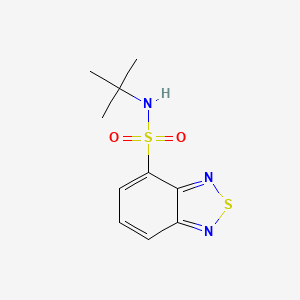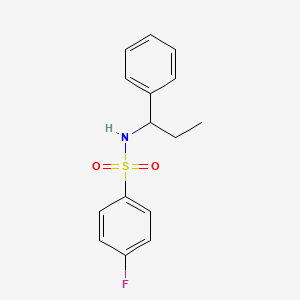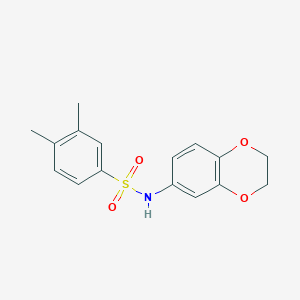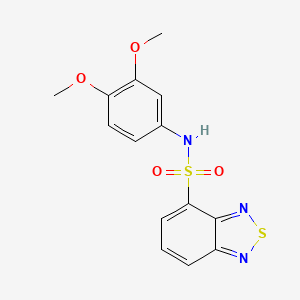
N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide
説明
N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as DMBS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. DMBS belongs to the class of benzothiadiazole derivatives, which are known for their diverse biological activities.
作用機序
N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide exerts its biological activity by binding to the tubulin protein, which is involved in the formation of microtubules. This compound binds to the colchicine binding site of tubulin, which leads to the disruption of microtubule formation and cell division. This ultimately leads to the induction of apoptosis in cancer cells. This compound also inhibits the aggregation of amyloid-beta and alpha-synuclein by binding to their respective proteins and preventing their misfolding.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein, and exhibit anti-inflammatory and antioxidant activity. This compound has also been shown to inhibit the growth of bacteria and fungi, indicating its potential applications as an antimicrobial agent.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein, and exhibit antimicrobial activity. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide include the development of more efficient synthesis methods, the evaluation of its toxicity and pharmacokinetics, and the optimization of its biological activity for specific diseases. This compound also has potential applications in the development of new antimicrobial agents and the treatment of other diseases, such as viral infections and autoimmune diseases.
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for its potential applications in the treatment of cancer and neurodegenerative diseases. This compound exerts its biological activity by binding to the tubulin protein and inhibiting the formation of microtubules. This compound has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and exhibit antimicrobial activity. However, further research is needed to evaluate its potential for clinical applications and optimize its biological activity for specific diseases.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the hallmark proteins of these diseases.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-20-11-7-6-9(8-12(11)21-2)17-23(18,19)13-5-3-4-10-14(13)16-22-15-10/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSPIUJPSYNSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4421938.png)
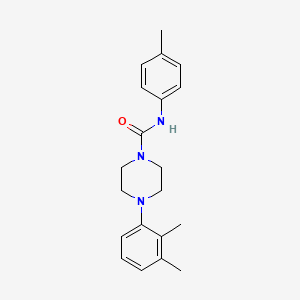
![1-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4421954.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B4421964.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chlorophenyl)acetamide](/img/structure/B4421971.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4421979.png)
![3-ethoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B4421983.png)
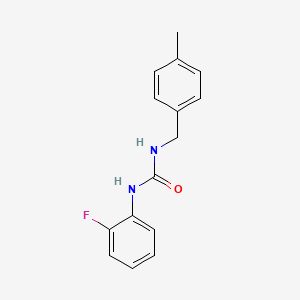
![N-(3-chloro-4-fluorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4421989.png)
![N-(2,6-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421999.png)
![1-allyl-4-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperazine](/img/structure/B4422028.png)
